molecular formula C24H20N4O3 B2469679 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034460-37-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2469679
CAS No.: 2034460-37-0
M. Wt: 412.449
InChI Key: LURZEGPRJOZFDY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, amidation of ethyl ester of the corresponding 2-methyl-pyrroloquinoline-5-carboxylic acid with arylalkylamines in boiling ethanol has been used .


Molecular Structure Analysis

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It contains a pyrrole ring and a pyrazine ring . The structure of the compound was confirmed by the data of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The chemical reactions involved in the synthesis of these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds

Researchers have been actively synthesizing novel derivatives and evaluating their biological activities, particularly as anticancer and anti-inflammatory agents. A study highlighted the synthesis of a series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents, indicating a structure-activity relationship that could guide the development of new therapeutic agents (Rahmouni et al., 2016).

Antimycobacterial Activity

Compounds with pyridine and pyrazine substitutions have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. This research aims to explore new treatments for tuberculosis by identifying compounds with enhanced potency and selectivity, potentially contributing to the fight against this infectious disease (Gezginci et al., 1998).

Development of Antituberculosis Agents

The design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated promising results as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant antituberculosis activity, highlighting the potential for developing new therapeutic options to combat tuberculosis (Jeankumar et al., 2013).

Exploration of Anti-Inflammatory Agents

The synthesis of isoxazole and pyrazolopyrimidine derivatives has led to the discovery of compounds with remarkable anti-inflammatory and analgesic properties. These findings underscore the potential of such compounds in the development of new medications for inflammatory diseases, offering a basis for further research in this direction (Abu‐Hashem et al., 2020).

Anticancer Activity

The creation of new pyrazolo[1,5-a]pyrimidine and pyrazolopyridine derivatives has been investigated for their in vitro cytotoxic activity against cancer cells. Such studies contribute to the ongoing search for effective anticancer agents, with potential implications for cancer treatment strategies (Hassan et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug discovery. More studies are needed to clearly understand the action mechanisms of pyrrolopyrazine derivatives .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-27-12-9-16-10-13-28(24(30)21(16)27)14-11-25-23(29)18-7-8-20-19(15-18)22(31-26-20)17-5-3-2-4-6-17/h2-10,12-13,15H,11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURZEGPRJOZFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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